

# Congenital Enteropeptidase Deficiency: A Technical Guide to Pathophysiology, Diagnosis, and Therapeutic Development

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## Abstract

Congenital **enteropeptidase** deficiency is a rare, autosomal recessive disorder of protein malabsorption with significant consequences for neonatal development. Caused by mutations in the TMPRSS15 gene, this deficiency disrupts the activation of the pancreatic zymogen cascade, leading to severe failure to thrive, diarrhea, and hypoproteinemia. This guide provides a comprehensive technical overview of the molecular basis, clinical presentation, and diagnosis of congenital **enteropeptidase** deficiency. It details experimental protocols for enzymatic and genetic analysis and discusses the current management strategies. Furthermore, this document explores the structure and function of **enteropeptidase**, offering insights for researchers and professionals engaged in the development of novel therapeutics for this and other malabsorptive disorders.

## Introduction

**Enteropeptidase** (formerly known as enterokinase) is a type II transmembrane serine protease located on the brush border of enterocytes in the duodenum and proximal jejunum.[1] It plays a critical role in the initiation of protein digestion by converting inactive trypsinogen into its active form, trypsin.[2][3] Trypsin then auto-catalyzes further trypsinogen activation and activates other pancreatic zymogens, including chymotrypsinogen, proelastase, and

procarboxypeptidases.[2][3] This enzymatic cascade is essential for the breakdown of dietary proteins into absorbable peptides and amino acids.

Congenital **enteropeptidase** deficiency (OMIM 226200) is a rare inherited disorder characterized by the absence or significant reduction of **enteropeptidase** activity.[2][4] This leads to a profound impairment of protein digestion and subsequent malabsorption, manifesting clinically in the neonatal period or early infancy.[5][6]

## Molecular Basis and Genetics

Congenital **enteropeptidase** deficiency is inherited in an autosomal recessive manner.[5] The disorder is caused by loss-of-function mutations in the Transmembrane Protease, Serine 15 (TMPRSS15) gene, also known as PRSS7, located on chromosome 21q21. The TMPRSS15 gene encodes the pro**enteropeptidase** protein, a zymogen that is proteolytically cleaved to form the active heterodimeric **enteropeptidase** enzyme.[1] A variety of mutations, including nonsense, frameshift, and splice-site mutations, have been identified in individuals with this condition, all leading to a non-functional or absent protein.

## Clinical Manifestations

The clinical presentation of congenital **enteropeptidase** deficiency typically begins in early infancy and is characterized by a triad of symptoms:

- **Failure to Thrive:** Despite adequate caloric intake, infants exhibit poor weight gain and growth retardation.[5]
- **Chronic Diarrhea:** Persistent, watery, and often foul-smelling diarrhea is a hallmark symptom.[5]
- **Hypoproteinemia and Edema:** Due to severe protein malabsorption, affected individuals develop low serum protein levels, leading to generalized edema.[5]

Other associated symptoms may include vomiting, anemia, and steatorrhea (excess fat in feces) due to the secondary maldigestion of fats.

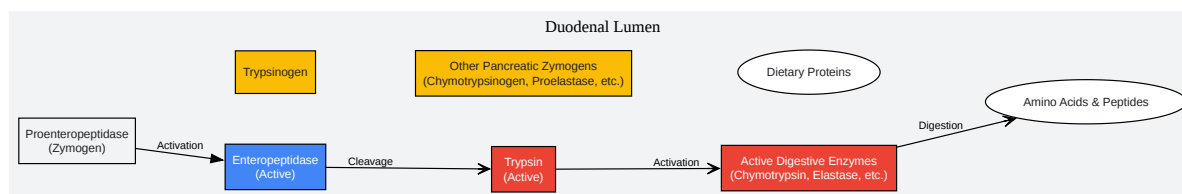
## Quantitative Clinical Data

The following table summarizes typical quantitative findings in patients with congenital **enteropeptidase** deficiency, although values can vary.

Clinical Parameter	Typical Finding in Untreated Patients	Post-Treatment Goal/Improvement
Serum Albumin	Decreased (e.g., 32.8 g/L)	Normalization
Fecal Fat	Increased (presence of fat globules)	Reduction/disappearance of steatorrhea
Duodenal Trypsin Activity	Very low or absent <sup>[4]</sup>	Marked increase after in vitro addition of enteropeptidase

## Biochemical Pathway

**Enteropeptidase** initiates a critical proteolytic cascade in the small intestine.



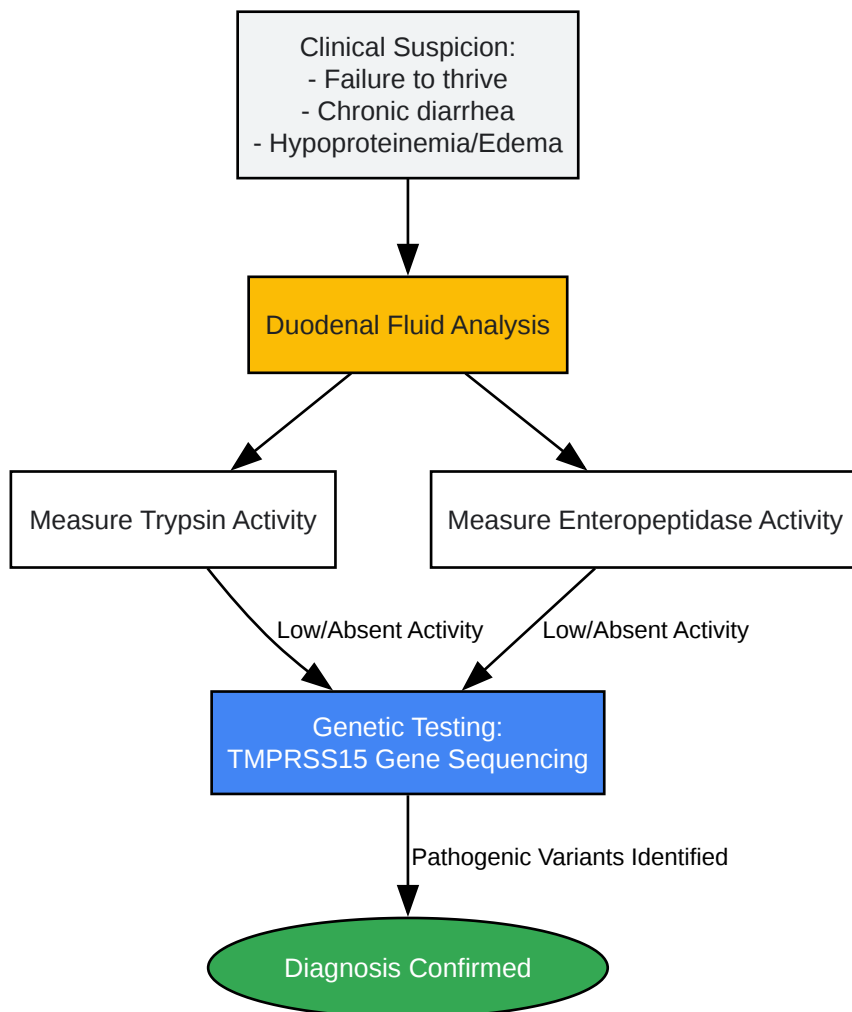
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Caption: The **enteropeptidase**-initiated digestive cascade.

## Diagnosis and Experimental Protocols

The diagnosis of congenital **enteropeptidase** deficiency is based on clinical suspicion confirmed by laboratory investigations.

## Diagnostic Workflow



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Caption: Diagnostic workflow for congenital **enteropeptidase** deficiency.

## Experimental Protocol: Measurement of Trypsin Activity in Duodenal Fluid

This protocol is adapted from a method using N $\alpha$ -Benzoyl-L-arginine ethyl ester (BAEE) as a substrate.

Materials:

- Duodenal fluid sample

- 67 mM Sodium Phosphate Buffer, pH 7.6
- 0.25 mM N $\alpha$ -Benzoyl-L-arginine ethyl ester (BAEE) solution
- 1 mM Hydrochloric acid (HCl)
- Spectrophotometer capable of measuring absorbance at 253 nm
- Quartz cuvettes
- Thermostatted water bath or spectrophotometer holder at 25°C

Procedure:

- Reagent Preparation:
  - Prepare the sodium phosphate buffer and adjust the pH to 7.6 at 25°C.
  - Dissolve BAEE in the buffer to a final concentration of 0.25 mM.
  - Prepare the 1 mM HCl solution.
- Sample Preparation:
  - If necessary, dilute the duodenal fluid sample with cold 1 mM HCl immediately before the assay.
- Assay:
  - Set up "Test" and "Blank" cuvettes.
  - To each cuvette, add 3.00 mL of the BAEE substrate solution.
  - To the "Blank" cuvette, add 0.20 mL of 1 mM HCl.
  - Equilibrate the cuvettes to 25°C.
  - To the "Test" cuvette, add 0.125 mL of 1 mM HCl and 0.075 mL of the diluted duodenal fluid sample.

- Immediately mix by inversion and start monitoring the increase in absorbance at 253 nm for 5 minutes.
- Data Analysis:
  - Calculate the rate of change in absorbance per minute ( $\Delta A_{253}/\text{min}$ ) from the linear portion of the curve for both the "Test" and "Blank".
  - Subtract the rate of the "Blank" from the "Test" to get the net rate.
  - One BAEE unit of trypsin activity is defined as a  $\Delta A_{253}$  of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.

## Experimental Protocol: Measurement of Enteropeptidase Activity

Commercially available fluorometric or colorimetric assay kits are recommended for the sensitive quantification of **enteropeptidase** activity. The following is a generalized protocol based on such kits.

**Principle:** A synthetic peptide substrate containing the **enteropeptidase** recognition sequence is linked to a fluorophore (e.g., AFC) or a chromophore. Cleavage by **enteropeptidase** releases the fluorophore or chromophore, which can be measured.

**Materials:**

- Duodenal fluid or intestinal biopsy homogenate
- **Enteropeptidase** Activity Assay Kit (containing assay buffer, substrate, and a standard)
- Microplate reader (fluorescence or absorbance)
- 96-well microplates (white or clear, depending on the assay)

**Procedure:**

- Standard Curve Preparation:

- Prepare a series of dilutions of the provided **enteropeptidase** or fluorophore/chromophore standard in the assay buffer to generate a standard curve.
- Sample Preparation:
  - Dilute the biological sample in the assay buffer as needed.
- Reaction Setup:
  - Add the prepared standards and samples to the wells of the microplate.
  - Prepare a reaction mix containing the assay buffer and the **enteropeptidase** substrate.
  - Add the reaction mix to all wells.
- Incubation and Measurement:
  - Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light if using a fluorometric assay.
  - Measure the fluorescence (e.g., Ex/Em = 380/500 nm for AFC) or absorbance (e.g., at 405 nm) in a microplate reader.
- Data Analysis:
  - Subtract the background reading from all measurements.
  - Plot the standard curve and determine the **enteropeptidase** activity in the samples by interpolating their readings from the curve.

## Genetic Analysis

Confirmation of the diagnosis is achieved through sequencing of the TMPRSS15 gene.

Methodology:

- DNA Extraction: Genomic DNA is extracted from a peripheral blood sample.
- Sequencing:

- Sanger Sequencing: Can be used to sequence the entire coding region and exon-intron boundaries of the TMPRSS15 gene.
- Next-Generation Sequencing (NGS): Often employed as part of a broader panel for congenital diarrheas or malabsorption syndromes, providing comprehensive coverage of the TMPRSS15 gene and other relevant genes.
- Variant Analysis: Identified sequence variants are analyzed for their potential pathogenicity based on population databases, in silico prediction tools, and segregation analysis within the family.

## Management and Therapeutic Strategies

The mainstay of treatment for congenital **enteropeptidase** deficiency is pancreatic enzyme replacement therapy (PERT).

### Pancreatic Enzyme Replacement Therapy (PERT)

The goal of PERT is to bypass the need for trypsinogen activation by providing active pancreatic enzymes.

Dosage and Administration:

- PERT is dosed based on lipase units.
- Infants: A typical starting dose is 2,000–4,000 lipase units per 120 mL of formula or per breastfeeding session.
- The contents of the enzyme capsules are mixed with a small amount of acidic food (e.g., applesauce) and given immediately before feeding.
- Dosage is adjusted based on clinical response, aiming to control diarrhea and promote weight gain.

### Future Therapeutic Directions

The targeted nature of congenital **enteropeptidase** deficiency presents opportunities for novel therapeutic development.



- Enzyme Replacement Therapy: Development of a recombinant, stable, and orally deliverable **enteropeptidase** could be a future therapeutic option.
- Gene Therapy: While challenging for intestinal disorders, gene therapy approaches to deliver a functional TMPRSS15 gene to the enterocytes of the duodenum could offer a curative treatment.
- Small Molecule Modulators: For cases involving missense mutations that result in a partially functional but unstable protein, small molecule chaperones that aid in proper folding and trafficking could be explored.

## Conclusion

Congenital **enteropeptidase** deficiency is a severe but treatable disorder of protein malabsorption. A thorough understanding of its molecular and clinical aspects is crucial for timely diagnosis and effective management. For researchers and drug development professionals, the highly specific function of **enteropeptidase** and the monogenic nature of the disease provide a unique model for studying digestive physiology and developing targeted therapies for malabsorptive conditions. Further research into the structure-function relationship of **enteropeptidase** and the development of novel therapeutic modalities holds promise for improving the long-term outcomes for individuals with this rare disorder.

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